4-(2-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline
Übersicht
Beschreibung
4-(2-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been studied for its unique properties and mechanisms of action, which have shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 4-(2-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline involves the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of several kinases, including PI3K, AKT, and mTOR, which are involved in various cellular processes, including cell growth and survival. Additionally, it has been shown to bind to the GABA receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application and dosage. In medicine, this compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function. In agriculture, it has been shown to inhibit the growth of various pests and weeds. In material science, it has been shown to have unique optical and electronic properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(2-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, its diverse applications make it suitable for a wide range of experiments. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline. In medicine, further studies are needed to determine its efficacy and safety in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In agriculture, further studies are needed to determine its effectiveness as a pesticide and herbicide and its potential impact on the environment. In material science, further studies are needed to explore its unique properties and potential applications in various fields, including electronics and energy storage.
Conclusion:
This compound is a chemical compound with unique properties and mechanisms of action that have shown promising results in various studies. Its potential applications in medicine, agriculture, and material science make it a valuable compound for scientific research. However, further studies are needed to fully understand its efficacy, safety, and potential impact on the environment.
Synthesemethoden
The synthesis of 4-(2-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline involves the reaction of 2-methylphenol with 2-chloro-3,6-dinitrobenzoic acid in the presence of sodium hydroxide. The resulting product is then subjected to a series of reactions, including reduction, cyclization, and deprotection, which lead to the formation of the desired compound. This synthesis method has been optimized to yield a high purity product with good yields, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
4-(2-methylphenoxy)[1,2,4]triazolo[4,3-a]quinoxaline has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In material science, it has been studied for its unique properties, including its ability to act as a photosensitizer and its potential use in organic light-emitting diodes.
Eigenschaften
IUPAC Name |
4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-11-6-2-5-9-14(11)21-16-15-19-17-10-20(15)13-8-4-3-7-12(13)18-16/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAFLPIWXWDMGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC3=CC=CC=C3N4C2=NN=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701322753 | |
Record name | 4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809196 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
312587-68-1 | |
Record name | 4-(2-methylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701322753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.